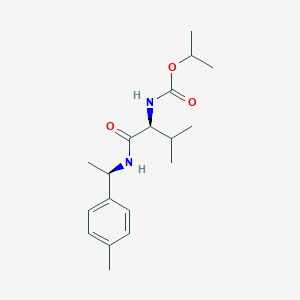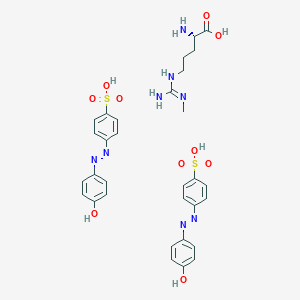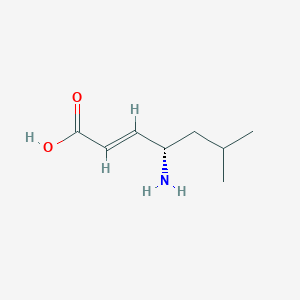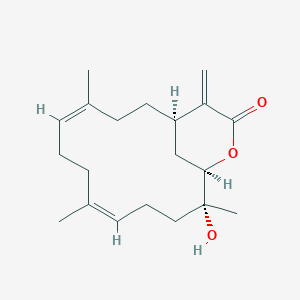![molecular formula C10H11BrO2 B233587 [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate CAS No. 149172-65-6](/img/structure/B233587.png)
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate is an organic compound with the molecular formula C12H9F3O3 and a molecular weight of 258.19 g/mol This compound is characterized by the presence of a benzoyl group, a trifluoromethyl group, and an acetoxy group attached to an ethene backbone
Vorbereitungsmethoden
The synthesis of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate typically involves the reaction of benzoyl chloride with trifluoromethylacetylene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate can be compared with other similar compounds, such as:
1-Benzoyl-2-trifluoromethyl-2-hydroxyethene: This compound has a hydroxyl group instead of an acetoxy group, which may result in different chemical reactivity and biological activity.
1-Benzoyl-2-trifluoromethyl-2-methoxyethene: The presence of a methoxy group instead of an acetoxy group can also influence the compound’s properties and applications.
1-Benzoyl-2-trifluoromethyl-2-chloroethene: The substitution of a chlorine atom for the acetoxy group can lead to different chemical and biological behaviors.
Eigenschaften
CAS-Nummer |
149172-65-6 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
258.19 g/mol |
IUPAC-Name |
[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] acetate |
InChI |
InChI=1S/C12H9F3O3/c1-8(16)18-11(12(13,14)15)7-10(17)9-5-3-2-4-6-9/h2-7H,1H3/b11-7+ |
InChI-Schlüssel |
UWQNJJGNFAFFGH-XFFZJAGNSA-N |
Isomerische SMILES |
CC(=O)O/C(=C\C(=O)C1=CC=CC=C1)/C(F)(F)F |
SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Kanonische SMILES |
CC(=O)OC(=CC(=O)C1=CC=CC=C1)C(F)(F)F |
Synonyme |
1-benzoyl-2-trifluoromethyl-2-acetoxyethene BTAE-1,2,2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233536.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)

![(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid](/img/structure/B233679.png)

